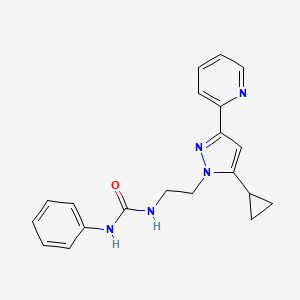

1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Description

Chemical Structure and Key Features The compound 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a pyridin-2-yl moiety at the 3-position. The ethyl linker connects the pyrazole to the phenylurea group, which includes a phenyl ring and a urea (-NH-C(=O)-NH-) functional group.

The pyridin-2-yl group may enhance solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl), while the cyclopropyl group could improve metabolic stability by resisting oxidative degradation .

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(23-16-6-2-1-3-7-16)22-12-13-25-19(15-9-10-15)14-18(24-25)17-8-4-5-11-21-17/h1-8,11,14-15H,9-10,12-13H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDYQOWGONYNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones. The pyridine moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final step involves the formation of the phenylurea group through the reaction of the intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for coupling reactions, automated synthesis platforms for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can modify the pyrazole or pyridine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to hydrogenated compounds.

Scientific Research Applications

1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Below is a comparative analysis of structurally related compounds:

Key Findings from Research

Pyrazole Substitution Patterns :

- The pyridin-2-yl group in the target compound may confer better aqueous solubility compared to trifluoromethyl or methyl groups in analogues .

- Cyclopropyl substituents are associated with improved metabolic stability, as seen in compounds like BAY 87-2243, which resist cytochrome P450-mediated oxidation .

Linker and Terminal Group Effects: Urea vs. Amide/Amine: Urea derivatives (e.g., the target compound) typically exhibit stronger hydrogen-bonding interactions with biological targets (e.g., kinases) compared to amines or acrylamides .

Biological Activity Trends: Compounds with trifluoromethyl groups (e.g., ) often show higher membrane permeability but may suffer from off-target effects due to non-specific hydrophobic interactions . Pyridin-2-yl-containing compounds (e.g., the target) are frequently prioritized for CNS-targeted therapies due to their balanced logP and solubility profiles .

Biological Activity

1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole moiety, a cyclopropyl group, and a phenylurea structure, which may contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C19H24N6O2 |

| Molecular Weight | 400.5 g/mol |

| Functional Groups | Pyrazole, Urea, Cyclopropyl, Pyridine |

Antimicrobial Properties

Research indicates that compounds containing pyrazole and urea functionalities often exhibit antimicrobial properties. For instance, studies have shown that related pyrazolyl derivatives demonstrate moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL . The presence of the pyridine and cyclopropyl groups in this compound may enhance its efficacy compared to simpler analogs.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammatory processes. In vitro studies have demonstrated that certain pyrazolyl ureas can inhibit COX-2 with IC50 values in the nanomolar range . This suggests that 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea may also possess similar inhibitory effects.

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The interaction is hypothesized to modulate enzymatic activity or receptor signaling pathways, leading to the observed biological effects. For example, docking studies suggest that the compound's structure allows it to effectively occupy active sites of target enzymes, thereby inhibiting their function.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted on related pyrazolyl ureas. Modifications in the substituents on the pyrazole ring and the urea moiety have been shown to significantly impact biological activity. For example:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Compound A | 53 | p38 MAPK Inhibitor |

| Compound B | 0.004 | TNFα Production Inhibitor |

These findings highlight the importance of structural modifications in enhancing the potency and selectivity of pyrazolyl compounds against specific biological targets .

Clinical Implications

Given the promising biological activities exhibited by similar compounds, there is potential for 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea to serve as a lead compound for drug development. Its unique structural features could be leveraged to design novel therapeutics targeting inflammation-related diseases or microbial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.